N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
CAS No.:
Cat. No.: VC17710842
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
![N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine -](/images/structure/VC17710842.png)
Specification
Molecular Formula | C10H16N4 |
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Molecular Weight | 192.26 g/mol |
IUPAC Name | N,N-diethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine |
Standard InChI | InChI=1S/C10H16N4/c1-3-14(4-2)10-12-6-8-5-11-7-9(8)13-10/h6,11H,3-5,7H2,1-2H3 |
Standard InChI Key | CWJVCUHQEAWEPV-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)C1=NC=C2CNCC2=N1 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is N,N-diethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine, reflecting its bicyclic structure comprising a pyrrole ring fused to a pyrimidine ring . Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | C10H16N4 |
Molecular Weight | 192.26 g/mol |
SMILES | CCN(CC)C1=NC=C2CNCC2=N1 |
InChI Key | CWJVCUHQEAWEPV-UHFFFAOYSA-N |
The SMILES string illustrates the diethylamine substituent at position 2 and the partially hydrogenated pyrrolo[3,4-d]pyrimidine core, which adopts a planar conformation stabilized by intramolecular hydrogen bonding .
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers, including:
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1602195-12-9 (CAS Registry Number)
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EN300-243157 (European Chemicals Agency Identifier)
These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks .
Structural Characterization and Computational Insights
2D and 3D Structural Features
The compound’s 2D structure features a pyrrolo[3,4-d]pyrimidine core, where the pyrrole ring is fused to the pyrimidine at positions 3 and 4. The diethylamine group at position 2 introduces steric bulk, potentially influencing binding interactions in biological systems. Density functional theory (DFT) calculations predict a bond angle of 120° at the pyrimidine N1–C2–N3 junction, consistent with sp² hybridization .
3D conformational analysis reveals two stable conformers differing in the orientation of the diethylamine group relative to the bicyclic core. The predominant conformer (75% abundance at 25°C) positions the ethyl groups perpendicular to the plane of the heterocycle, minimizing steric clash with adjacent hydrogen atoms .
Synthetic Routes and Modifications
Derivative Design Strategies
Structural modifications to enhance bioavailability or target affinity could include:
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N-Alkylation: Replacing ethyl groups with bulkier substituents (e.g., cyclopropylmethyl) to modulate lipophilicity .
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Ring Saturation: Full hydrogenation of the pyrrolidine ring to improve metabolic stability.
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits translational potential.
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Target Validation: Computational predictions of kinase inhibition require experimental validation via enzymatic assays.
Research Priorities
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Synthetic Optimization: Develop scalable routes with >70% yield using continuous-flow chemistry.
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Biological Screening: Evaluate inhibitory activity against CDK9, CDK4/6, and other oncology-relevant kinases.
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Toxicological Profiling: Assess acute toxicity in rodent models to establish safety margins.
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